molecular formula C9H8N4O3 B2401735 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 956191-70-1

5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2401735
CAS No.: 956191-70-1
M. Wt: 220.188
InChI Key: BEWZIULCPLUCNW-UHFFFAOYSA-N
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Description

5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridazine ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Introduction of the Pyridazine Ring: The pyrazole intermediate is then reacted with suitable reagents to introduce the pyridazine ring, often through a condensation reaction.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole-4-carboxylic acid: Lacks the pyridazine ring and methyl group.

    6-oxo-1,6-dihydropyridazin-3-yl derivatives: Similar structure but different functional groups.

Uniqueness

The uniqueness of 5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxylic acid lies in its combined pyrazole and pyridazine rings, along with the specific functional groups

Properties

CAS No.

956191-70-1

Molecular Formula

C9H8N4O3

Molecular Weight

220.188

IUPAC Name

5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H8N4O3/c1-5-6(9(15)16)4-10-13(5)7-2-3-8(14)12-11-7/h2-4H,1H3,(H,12,14)(H,15,16)

InChI Key

BEWZIULCPLUCNW-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)O

solubility

not available

Origin of Product

United States

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